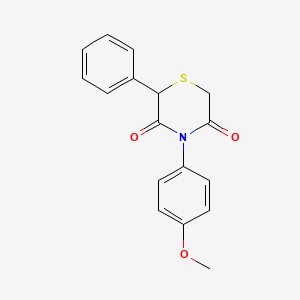

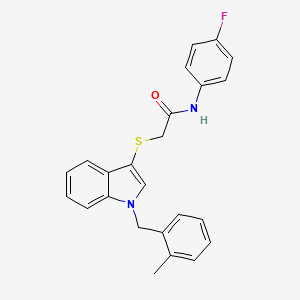

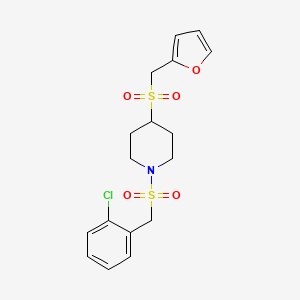

![molecular formula C23H21N3S2 B2522801 6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 327170-32-1](/img/structure/B2522801.png)

6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of tetrahydropyrimidine derivatives. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is described, which involves reactions with various alkylating agents. The reaction with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, indicating that the compound may also be synthesized through similar alkylating reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental and theoretical methods. For example, the vibrational frequencies and optimized geometric parameters (bond lengths and bond angles) of a similar compound have been investigated using FT-IR, Laser-Raman spectroscopy, and density functional theory (DFT) calculations. The theoretical data were found to be in good agreement with the experimental results, suggesting that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds involve various substitutions and transformations. For instance, the substitution of methylsulfanyl groups by N-nucleophiles leads to amino-substituted pyrimidines. This indicates that the compound may also undergo similar nucleophilic substitutions, which could be relevant for its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the analysis of similar compounds can offer insights. The HOMO and LUMO energies, as well as other molecular energy values, have been calculated for a related compound. These properties are crucial for understanding the reactivity and stability of the compound, which are important factors in drug design and development .

Applications De Recherche Scientifique

Synthesis and Derivative Development

Researchers have developed novel methods for synthesizing derivatives of pyridine and fused pyridine, which include compounds structurally related to the specified chemical. These methods have led to the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and various pyridine carbonitriles, highlighting the versatility of these compounds in chemical synthesis and their potential as intermediates in the development of pharmaceuticals and materials science (Al-Issa, 2012).

Structural Insights and Potential Applications

A study on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which are structurally similar to the specified compound, provided insights into their potential as dihydrofolate reductase inhibitors. The crystal structure analysis revealed the compounds' L-shaped conformation and their interactions within crystalline frameworks, suggesting their utility in designing inhibitors for enzymes involved in cancer and other diseases (Al-Wahaibi et al., 2021).

Microwave-Assisted Synthesis

A rapid synthesis method for novel benzo[b][1,8]-naphthyridine-3-carbonitriles, related to the target compound, was developed using microwave irradiation. This technique offers an efficient route for producing such derivatives, which are valuable for further pharmacological and material science research (Singh & Singh, 2011).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions in benzo[c][1,8]naphthyridines have been explored, revealing the reactivity of various substituents, including sulfanyl groups. This study provides a foundation for understanding how modifications to the core structure can influence the chemical properties and potential applications of these compounds (Deady & Werden, 1986).

Multicomponent Synthesis

A multicomponent synthesis approach has been applied to generate substituted tetrahydroquinoline-3-carbonitriles, showing the potential for creating a wide variety of derivatives from the base structure. This methodology supports the development of novel compounds with potential biological or material applications (Dyachenko et al., 2015).

Propriétés

IUPAC Name |

6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3S2/c1-26-12-11-20-19(16-26)22(21-10-6-13-27-21)18(15-24)23(25-20)28-14-5-9-17-7-3-2-4-8-17/h2-10,13H,11-12,14,16H2,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQBEHMUSAOLJJ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SCC=CC3=CC=CC=C3)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SC/C=C/C3=CC=CC=C3)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

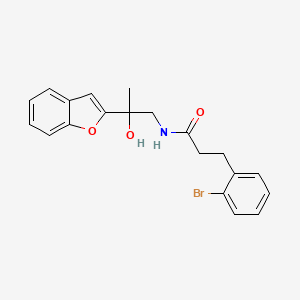

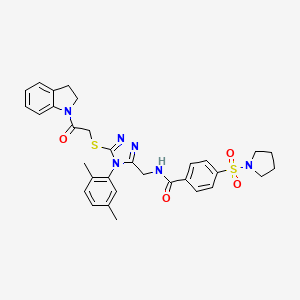

![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)

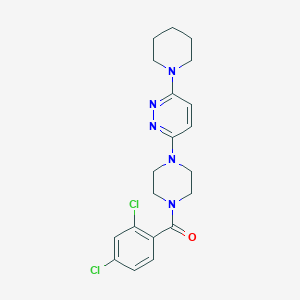

![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)

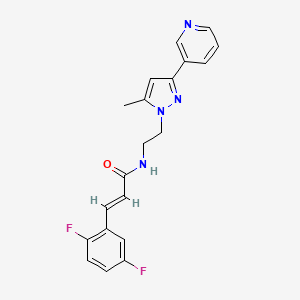

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)

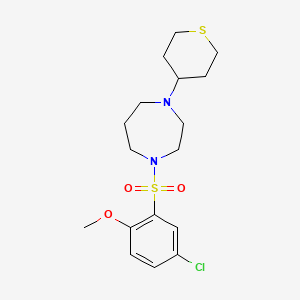

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)

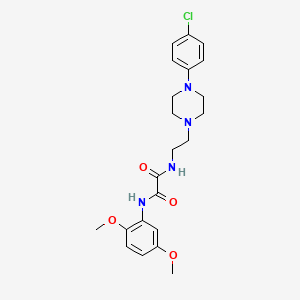

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)